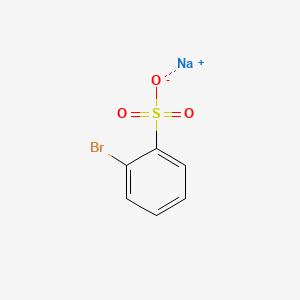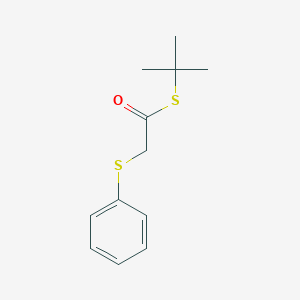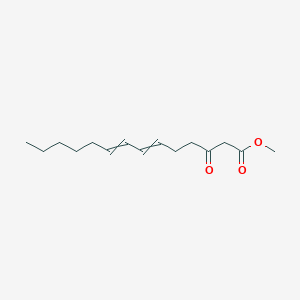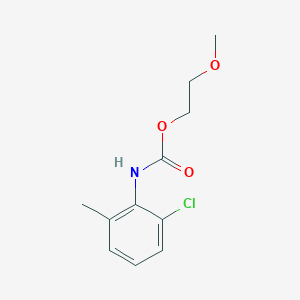
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is a chemical compound with the molecular formula C11H14ClNO3. It is known for its unique structure, which includes a methoxyethyl group and a chloro-methylphenyl group connected through a carbamate linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate typically involves the reaction of 2-chloro-6-methylphenyl isocyanate with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps may be included to ensure the product meets industrial standards. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyethyl (4-chloro-2-methylphenyl)carbamate
- 2-Ethoxyethyl (2-chloro-6-methylphenyl)carbamate
- Methyl (2-chloro-6-methylphenyl)carbamate
Uniqueness
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is unique due to its specific substitution pattern and the presence of both methoxyethyl and chloro-methylphenyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications. Its reactivity and ability to form stable derivatives set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
62593-76-4 |
|---|---|
Molekularformel |
C11H14ClNO3 |
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
2-methoxyethyl N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO3/c1-8-4-3-5-9(12)10(8)13-11(14)16-7-6-15-2/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
LZEGPRQMMXIZAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



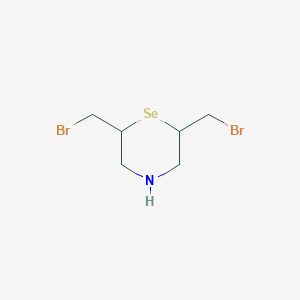
![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
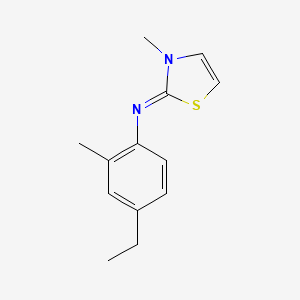
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
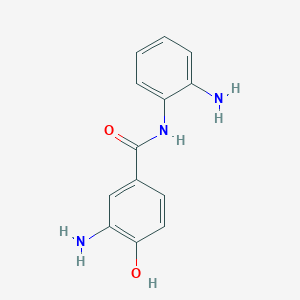
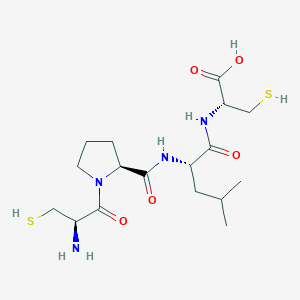
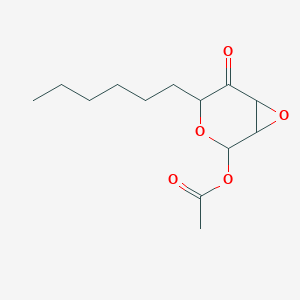
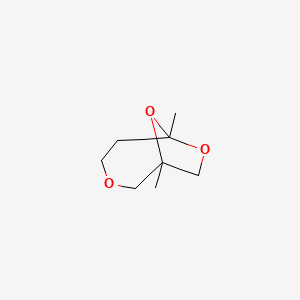
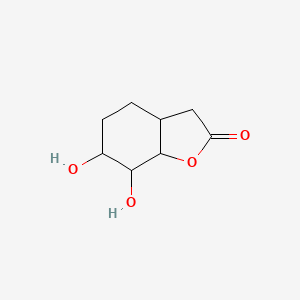
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
